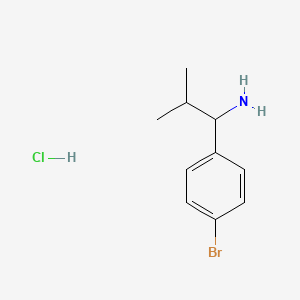

1-(4-Bromophenyl)-2-methylpropan-1-amine hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(4-Bromophenyl)-2-methylpropan-1-amine hcl” is a brominated derivative of phenylpropanamine. Phenylpropanamines are a class of chemicals that include various pharmaceutical drugs . The bromine atom attached to the phenyl group and the amine group attached to the propanamine backbone suggest that this compound could have interesting chemical properties and potential uses in various fields .

Molecular Structure Analysis

The molecular structure of a compound like “this compound” would likely involve a benzene ring (the ‘phenyl’ part) with a bromine atom attached, connected to a three-carbon chain (the ‘propan’ part) with an amine group and a methyl group attached . The exact structure would depend on the positions of these groups on the carbon chain .

Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on its exact structure and the conditions under which it is reacted . The bromine atom might make the benzene ring more reactive towards electrophilic aromatic substitution reactions . The amine group could also participate in various reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure . Factors that could influence its properties include the presence of the bromine atom, the amine group, and the methyl group, and the positions of these groups on the carbon chain .

Applications De Recherche Scientifique

Corrosion Inhibition

- A study explored the use of amine derivative compounds as effective corrosion inhibitors for mild steel in HCl medium, highlighting their protective film-forming capabilities on the metal surface. The research employed electrochemical measurements and surface analysis to evaluate the corrosion inhibition performance, indicating potential applications in materials science and engineering (Boughoues et al., 2020).

Synthesis and Decomposition

- Research on the synthesis and decomposition of an ester derivative related to carcinogenic activities has shed light on unusual nitrenium ion chemistry. This work contributes to understanding the metabolic pathways of carcinogens and their interactions with DNA, which could have implications in cancer research and food safety (Nguyen & Novak, 2007).

Organic Synthesis

- A synthetic approach was described for the creation of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines, showcasing a method relevant for the development of pharmaceuticals and organic materials. This highlights the compound's role in facilitating the synthesis of complex organic molecules (Lygin & Meijere, 2009).

CO2 Capture

- An innovative application in environmental chemistry involves the creation of a task-specific ionic liquid for CO2 capture, showcasing the potential for 1-(4-Bromophenyl)-2-methylpropan-1-amine HCl derivatives in addressing climate change and air quality management (Bates et al., 2002).

Analytical Chemistry

- The development of a method for the analysis of heterocyclic amines in urine samples uses liquid-phase microextraction combined with LC-MS/MS, demonstrating the compound's role in improving analytical techniques for monitoring exposure to carcinogens (Busquets et al., 2009).

Pharmaceutical Synthesis

- Research into the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles illustrates a methodology applied in the synthesis of pharmaceuticals, such as serotonin/norepinephrine reuptake inhibitors, underscoring the compound's utility in drug development (Lifchits & Charette, 2008).

Mécanisme D'action

The mechanism of action of a compound like “1-(4-Bromophenyl)-2-methylpropan-1-amine hcl” in a biological system would depend on its exact structure and the biological target . For example, many phenylpropanamine derivatives act as stimulants by increasing the levels of certain neurotransmitters in the brain .

Safety and Hazards

Orientations Futures

The future directions for research on “1-(4-Bromophenyl)-2-methylpropan-1-amine hcl” could include exploring its potential uses in various fields, such as pharmaceuticals, materials science, or chemical synthesis . Further studies could also investigate its physical and chemical properties, its reactivity, and its safety profile .

Propriétés

IUPAC Name |

1-(4-bromophenyl)-2-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQDIWNGVYSISP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2965308.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2965310.png)

![N-(2-furylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2965314.png)

![4-Cyclopropyl-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2965320.png)

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-[(2R)-1-methylpyrrolidin-2-yl]ethanol](/img/structure/B2965330.png)